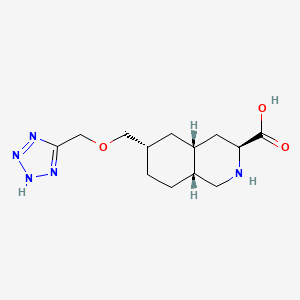
MU140
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MU140 is a negative control for MU1210 (GLXC-21308).
Aplicaciones Científicas De Investigación
1. Antibody-Dependent Cellular Cytotoxicity (ADCC) in Cancer Treatment
AS1402 (formerly R1550) is a humanized IgG1k monoclonal antibody that binds to specific sequences within the MUC1 tandem repeat, a glycoprotein overexpressed in epithelial tumors. This antibody is particularly potent in inducing ADCC against MUC1-expressing tumor cells. A study focused on the pharmacokinetics, safety, and tolerability of AS1402 in patients with locally advanced or metastatic MUC1-positive breast cancer. The findings suggested that repeated intravenous administration of AS1402 is well-tolerated and could potentially achieve plasma concentrations conducive to maximal ADCC activity in vitro (Pegram et al., 2009).
2. Combination Therapy with Aromatase Inhibitors
Another study evaluated the effects of combining AS1402 with letrozole, an aromatase inhibitor, in patients with hormone receptor–positive locally advanced or metastatic breast cancer. The study, however, was stopped early due to a trend toward worse response rates in the AS1402 plus letrozole arm compared to letrozole only. This indicated that adding AS1402 to letrozole did not improve outcomes, suggesting other strategies may be more effective in harnessing MUC1 modulation of the estrogen receptor for clinical advantage (Ibrahim et al., 2011).
3. Investigation in MutY DNA Glycosylase Activity
Research has been conducted on MutY, a DNA glycosylase involved in the repair of oxidatively damaged DNA. This enzyme plays a crucial role in maintaining genomic stability by removing adenine from specific DNA mispairs. The activity and DNA binding properties of different MutY variants have been analyzed, providing insights into its role in cancer prevention and the potential implications of its variants in cancer pathology (Zharkov et al., 2000).
4. Utilization in DNA-mediated Charge Transport Studies
Another area of research involves using MutY in DNA-mediated charge transport studies. This approach has been used to probe the interaction of MutY with its DNA substrate, providing valuable information about the protein-DNA interface and the specific residues involved in the cross-linking reaction (Boon et al., 2002).
5. Applications in Non-Destructive Element Analysis
Muons, elementary particles related to the acronym MU, have been utilized in various scientific research applications. They are used in particle accelerators and are instrumental in studies like muon catalysis for nuclear fusion and non-destructive element analysis of the human body, as well as in understanding magnetic properties of materials and electron transfer in proteins (Nagamine, 2003).
6. Role in Cell-Cell Adhesion and Signaling
CD146, also known as MUC18 or Mel-CAM, is a membrane glycoprotein involved in cell-cell adhesion. It has been studied for its role in tumor progression and as a potential marker in various cancers. CD146 is also involved in signaling pathways, such as the FYN-dependent pathway triggering calcium mobilization, which is important in actin cytoskeleton dynamics (Anfosso et al., 2001).
Propiedades
Nombre del producto |
MU140 |
|---|---|
Fórmula molecular |
C23H17N3O |
Peso molecular |
351.409 |
Nombre IUPAC |
3-([1,1'-Biphenyl]-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)furo[3,2-b]pyridine |
InChI |
InChI=1S/C23H17N3O/c1-26-14-17(13-24-26)21-11-12-22-23(25-21)20(15-27-22)19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-15H,1H3 |
Clave InChI |
QSBNKGGRYOLZND-UHFFFAOYSA-N |
SMILES |
CN1N=CC(C2=CC=C(OC=C3C4=CC=CC=C4C5=CC=CC=C5)C3=N2)=C1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
MU140; MU-140; MU 140 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



